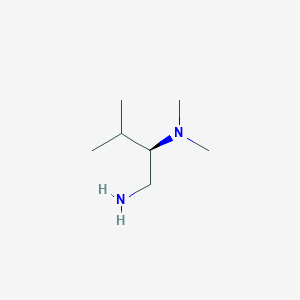
(2R)-N~2~,N~2~,3-trimethyl-1,2-butanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-N~2~,N~2~,3-trimethyl-1,2-butanediamine is an organic compound with a unique structure that includes two amine groups and three methyl groups attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N~2~,N~2~,3-trimethyl-1,2-butanediamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a diamine precursor with a methylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully monitored and controlled to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-N~2~,N~2~,3-trimethyl-1,2-butanediamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield amine oxides, while reduction may produce simpler amines or hydrocarbons.
Scientific Research Applications
(2R)-N~2~,N~2~,3-trimethyl-1,2-butanediamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (2R)-N~2~,N~2~,3-trimethyl-1,2-butanediamine involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds and interact with various biological molecules, influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2R)-N~2~,N~2~,3-trimethyl-1,2-butanediamine include:
- (2R)-N~2~,N~2~,3-trimethyl-1,2-pentanediamine
- (2R)-N~2~,N~2~,3-trimethyl-1,2-hexanediamine
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which imparts unique chemical and physical properties. These properties make it particularly useful in certain applications where other similar compounds may not be as effective.
Properties
CAS No. |
1609388-53-5 |
|---|---|
Molecular Formula |
C7H18N2 |
Molecular Weight |
130.23 g/mol |
IUPAC Name |
(2R)-2-N,2-N,3-trimethylbutane-1,2-diamine |
InChI |
InChI=1S/C7H18N2/c1-6(2)7(5-8)9(3)4/h6-7H,5,8H2,1-4H3/t7-/m0/s1 |
InChI Key |
DJVWTEQJNMZOQF-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)[C@H](CN)N(C)C |
Canonical SMILES |
CC(C)C(CN)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















